N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-12-4-6-15(10-13(12)2)26(23,24)19-14-5-7-16(18)17(11-14)20-8-3-9-25(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWSVBCDQREPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s distinct features include:
- 1,1-Dioxidoisothiazolidin-2-yl group : A sulfone-containing heterocycle, contributing to solubility and metabolic stability.
- 3,4-Dimethylbenzenesulfonamide : A bulky substituent that may influence steric interactions in target binding.
Comparison with Patent Derivatives
Examples from patent literature ( and ) highlight structural analogs with modified substituents and biological relevance:
Key Observations :
- The target compound lacks the fluorinated chromenyl or pyrazolo-pyrimidinyl motifs seen in analogs, which are associated with kinase inhibition .
- Melting Points : The analog in exhibits a moderate melting point (175–178°C), suggesting crystallinity suitable for formulation . Data for the target compound are unavailable.
Preparation Methods
Cyclization of Thiol Precursors
The isothiazolidine ring is constructed via intramolecular cyclization of a β-chloroethylsulfonamide intermediate. A representative protocol involves:
- Sulfonation of 4-chloro-3-aminothiophenol with chlorosulfonic acid to form the sulfonyl chloride.
- Reaction with 2-chloroethylamine under basic conditions (e.g., NaHCO₃) to yield N-(2-chloroethyl)-4-chloro-3-aminobenzenesulfonamide.
- Cyclization using K₂CO₃ in DMF at 80°C, followed by oxidation with H₂O₂/AcOH to form the 1,1-dioxide.
Key Data :
Direct Coupling of Preformed Isothiazolidine-1,1-Dioxide
An alternative route employs 2-chloroisothiazolidine-1,1-dioxide as a coupling partner with 4-chloro-3-iodoaniline via Ullmann-type coupling:
- CuI-catalyzed coupling in DMSO at 120°C for 24 hours.
- Purification by silica gel chromatography (EtOAc/hexanes).
Key Data :
Sulfonylation of the Aniline Intermediate
Classic Sulfonyl Chloride Coupling
The final step involves reacting 3,4-dimethylbenzenesulfonyl chloride with the aniline derivative under Schotten-Baumann conditions:
- Base-mediated reaction : Aniline (1 eq) dissolved in THF/H₂O (3:1) with NaHCO₃ (2 eq).
- Addition of sulfonyl chloride (1.2 eq) at 0°C, stirred for 4 hours at room temperature.
- Work-up : Extraction with DCM, drying (Na₂SO₄), and evaporation.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (3:1) |
| Base | NaHCO₃ |
| Temperature | 0°C → RT |
| Reaction Time | 4 hours |
| Yield | 78–85% |
Characterization :
Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation (150 W, 100°C, 30 min) in DMF with Et₃N as base achieves comparable yields (80%) with reduced reaction time.
Alternative Pathways and Mechanistic Considerations
Smiles Rearrangement for Sulfonamide Formation
A novel approach inspired by desulfinylative Smiles rearrangements (Scheme 1B) involves:
- Synthesis of N-aryl sulfinamide from 3,4-dimethylbenzenesulfinic acid and 4-chloro-3-nitroaniline.
- Base-induced rearrangement (Cs₂CO₃, DMF, 80°C) to install the sulfonamide group.
Limitations :
Solid-Phase Synthesis
Immobilization of the aniline on Wang resin enables iterative coupling and cyclization steps:
- Resin loading via Fmoc-protected aniline.
- On-resin sulfonylation with 3,4-dimethylbenzenesulfonyl chloride.
- Cleavage with TFA/CH₂Cl₂ (1:4).
Advantages :
Analytical Validation and Quality Control
Purity Assessment
Spectroscopic Consistency
- IR : ν 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N-H).
- ¹³C NMR : 144.2 ppm (sulfonamide C), 126.5–138.8 ppm (aromatic C).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classic Sulfonylation | 78–85 | >95 | 4 | High |
| Microwave-Assisted | 80 | >97 | 0.5 | Moderate |
| Smiles Rearrangement | 32 | 88 | 24 | Low |
| Solid-Phase | 70 | 90 | 48 | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
